![molecular formula C13H13BO2 B1604195 Acide (2'-méthyl-[1,1'-biphényl]-4-yl)boronique CAS No. 491595-36-9](/img/structure/B1604195.png)
Acide (2'-méthyl-[1,1'-biphényl]-4-yl)boronique
Vue d'ensemble
Description
(2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid is a derivative of boronic acid. Boronic acids are known to be building blocks towards various intermediates in Suzuki coupling . They are also used as biochemical reagents that can be used as biological materials or organic compounds for life science related research .
Synthesis Analysis
The synthesis of(2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid likely involves Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent . Molecular Structure Analysis
The molecular structure of(2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid is similar to that of 1,1’-Biphenyl, 2-methyl-, with a molecular weight of 168.2344 . Chemical Reactions Analysis
The chemical reactions involving(2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid likely involve Suzuki–Miyaura (SM) cross-coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Applications De Recherche Scientifique
Synthèse de dérivés d'acide borinique
Ce composé est utilisé dans la synthèse de dérivés d'acide borinique . Les acides boriniques et leurs dérivés chélatés sont une sous-classe de composés organoborés utilisés dans les réactions de couplage croisé, la catalyse, la chimie médicinale, les polymères ou les matériaux optoélectroniques .
Applications de détection
Les acides boroniques, y compris ce composé, sont de plus en plus utilisés dans divers domaines de recherche, notamment les applications de détection . L'interaction clé des acides boroniques avec les diols permet une utilisation dans divers domaines allant du marquage biologique, de la manipulation et de la modification des protéines, de la séparation et du développement de thérapies .
Catalyse dans les réactions catalysées au palladium
Ce composé est utilisé dans les réactions hétérogènes catalysées au palladium (Pd) chauffées par micro-ondes . Ces réactions sont cruciales dans le domaine de la synthèse organique .
Réactions de silylation catalysées au ruthénium
Il est également utilisé dans les réactions de silylation catalysées au ruthénium (Ru) . Ces réactions sont importantes pour la formation de liaisons carbone-silicium, qui sont essentielles dans la synthèse de divers composés organiques .
Préparation de catalyseurs au titane
Ce composé est utilisé pour préparer des catalyseurs au bis (aminotropone) titane (Ti) pour les polymérisations d'éthylène . Ceci est crucial dans la production de polyéthylène, un matériau plastique courant .
Bromoaminocyclisation asymétrique énantiosélective
Il est utilisé dans la bromoaminocyclisation asymétrique énantiosélective et la bromoaminocyclisation utilisant des catalyseurs amino-thiocarbamate . C'est un processus clé dans la synthèse de composés organiques cycliques .
Réaction de Suzuki–Miyaura
L'acide boronique, y compris ce composé, est utilisé dans la réaction de Suzuki–Miyaura . Il s'agit d'un type de réaction de couplage croisé, utilisée pour la formation de liaisons carbone-carbone, qui est une étape fondamentale dans la synthèse de nombreux composés organiques .
Catalyse acide et synthèse asymétrique des acides aminés
Ce composé est utilisé dans la catalyse acide et la synthèse asymétrique des acides aminés . Ceci est crucial dans le domaine de la biochimie, car les acides aminés sont les éléments constitutifs des protéines .
Safety and Hazards
Mécanisme D'action
Target of Action
4-(2-Methylphenyl)phenylboronic acid, also known as (2’-Methyl-[1,1’-biphenyl]-4-yl)boronic acid, is primarily used as a reagent in organic synthesis Boronic acids, in general, are known to interact with various enzymes and receptors in biological systems .
Mode of Action
The mode of action of 4-(2-Methylphenyl)phenylboronic acid is largely dependent on the specific reaction it is involved in. As a boronic acid, it can form boronate esters with diols, a property that is often exploited in organic synthesis . In the Suzuki-Miyaura cross-coupling reaction, for example, it acts as a nucleophile, transferring its organic group to a palladium complex .
Biochemical Pathways
The compound is primarily used in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . The reaction involves the coupling of a boronic acid with an organic halide, catalyzed by a palladium complex .
Result of Action
The primary result of the action of 4-(2-Methylphenyl)phenylboronic acid is the formation of new carbon-carbon bonds. This makes it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals .
Action Environment
The action of 4-(2-Methylphenyl)phenylboronic acid is highly dependent on the reaction conditions. Factors such as temperature, solvent, and the presence of a catalyst can significantly influence the reaction outcome . In the Suzuki-Miyaura reaction, for instance, the reaction typically takes place in an aqueous solution at room temperature in the presence of a base .
Analyse Biochimique
Biochemical Properties
4-(2-Methylphenyl)phenylboronic acid, like other boronic acids, acts as a Lewis acid . It can form reversible covalent complexes with various biomolecules, including enzymes and proteins . The nature of these interactions is largely dependent on the specific biomolecules involved and the physiological conditions under which the interactions occur .
Cellular Effects
These interactions can potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-(2-Methylphenyl)phenylboronic acid involves its ability to form reversible covalent complexes with biomolecules . This can lead to changes in the activity of these biomolecules, potentially influencing various cellular processes .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and resistant to degradation . Long-term effects on cellular function would likely depend on the specific biomolecules that the compound interacts with .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors , which could potentially influence metabolic pathways.
Transport and Distribution
The compound’s ability to form reversible covalent complexes with various biomolecules could potentially influence its localization and accumulation .
Subcellular Localization
Its ability to form reversible covalent complexes with various biomolecules could potentially influence its localization within specific cellular compartments .
Propriétés
IUPAC Name |
[4-(2-methylphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO2/c1-10-4-2-3-5-13(10)11-6-8-12(9-7-11)14(15)16/h2-9,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZVBPYIBOLGCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=CC=C2C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629651 | |
| Record name | (2'-Methyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491595-36-9 | |
| Record name | (2'-Methyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {5-methyl-[1,1'-biphenyl]-2-yl}boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


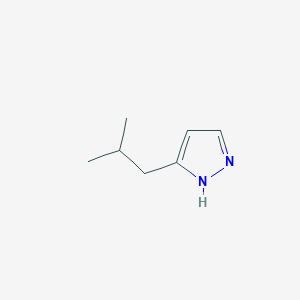
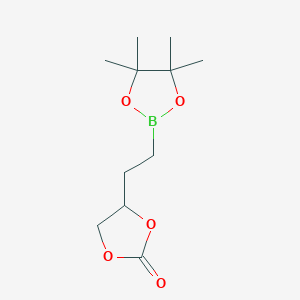


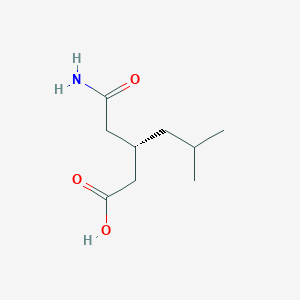
![1-Butanesulfonic acid, 4-[(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]-, sodium salt (1:1)](/img/structure/B1604120.png)

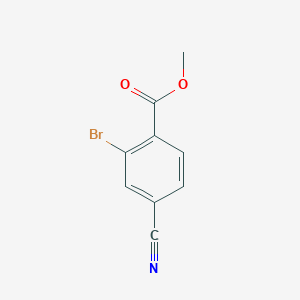
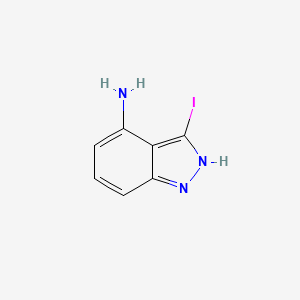
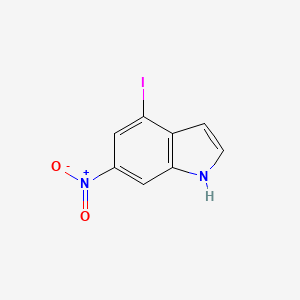
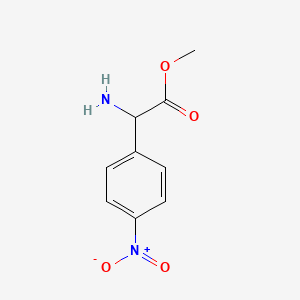

![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1604133.png)

